molecular formula C7H5BrF3N B1288707 2-(Bromomethyl)-5-(trifluoromethyl)pyridine CAS No. 1000773-62-5

2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1288707
CAS No.: 1000773-62-5
M. Wt: 240.02 g/mol
InChI Key: UMXIAVUQROUXKO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a bromomethyl group at the second position and a trifluoromethyl group at the fifth position

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the stability and bioactivity of pharmaceuticals and agrochemicals . The interactions of this compound with biomolecules are primarily mediated through radical mechanisms, which can lead to significant modifications in the structure and function of the target molecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Additionally, the compound’s interactions with cellular components can result in modifications to metabolic pathways and the regulation of gene expression, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form radical intermediates that interact with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific context and target molecule . The compound’s ability to introduce trifluoromethyl groups into organic molecules is a key aspect of its mechanism, as this modification can significantly alter the properties and functions of the target molecules . Changes in gene expression and protein function are also observed as a result of these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced bioactivity and stability of pharmaceuticals . At higher doses, toxic or adverse effects may be observed, including disruptions to cellular function and metabolic processes . Threshold effects are also noted, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems . The compound’s introduction of trifluoromethyl groups can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic landscape .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and activity . Understanding the transport mechanisms is essential for optimizing the compound’s use in various applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . These localization patterns are important for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of 5-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group on the pyridine ring to form the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted pyridines with various functional groups replacing the bromomethyl group.
  • Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid from oxidation reactions.
  • 5-(Trifluoromethyl)pyridine from reduction reactions.

Scientific Research Applications

2-(Bromomethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with pharmaceutical relevance.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting central nervous system disorders and infectious diseases.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Comparison with Similar Compounds

    2-(Chloromethyl)-5-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different reaction rates and selectivity.

    2-(Bromomethyl)-3-(trifluoromethyl)pyridine: The trifluoromethyl group is at the third position instead of the fifth, which can influence the compound’s electronic properties and reactivity.

    2-(Bromomethyl)-5-(difluoromethyl)pyridine: The trifluoromethyl group is replaced with a difluoromethyl group, affecting the compound’s lipophilicity and metabolic stability.

Uniqueness: 2-(Bromomethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXIAVUQROUXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613944
Record name 2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000773-62-5
Record name 2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of [5-(trifluoromethyl)pyridin-2-yl]methanol (5.0 g, 28.24 mmol) in DCM (50 ml) was added tribromophosphane (0.58 g, 3.50 mmol) at 0° C. The reaction was allowed to warm to room temperature and stirred for 3 hours. The reaction was then poured into water (50 ml) and the organics were extracted with DCM (2×50 ml), washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To (5-trifluoromethyl-pyridin-2-yl)-methanol (1.65 g) in dichloromethane (20 ml) at 0° C. (ice-bath) under nitrogen was added triphenylphosphine (3.66 g, 13.98 mmol) in portions, followed by addition of carbon tetrabromide (3.23 g) in portions. The ice-bath was removed and the flask was sealed with a glass stopper. The reaction mixture was gently stirred for 1 hour. The crude reaction mixture was loaded onto a silica gel column (120 g), and eluted with methyl acetate/hexane to give 2-bromomethyl-5-trifluoromethyl-pyridine as a light orange oil (1.65 g, 73%).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To (5-trifluoromethyl-pyridin-2-yl)-methanol (1.65 g) in dichloromethane (20 ml) at 0° C. (ice-bath) under nitrogen was added triphenylphosphine (3.66 g, 13.98 mmol) in portions, followed by addition of carbon tetrabromide (3.23 g) in portions. The ice-bath was removed and the flask was sealed with a glass stopper. The reaction mixture was gently stirred for 1 hour. The crude reaction mixture was loaded onto a silica gel column (120g), and eluted with methyl acetate/hexane to give 2-bromomethyl-5-trifluoromethyl-pyridine as a light orange oil (1.65 g, 73%).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 120g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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